![molecular formula C16H13BrClNO B4750576 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4750576.png)
1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as BCQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCQ is a heterocyclic compound that contains both a quinoline and a benzoyl group, making it an important molecule for drug development and various other applications.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its versatility. It can be easily modified to produce derivatives with different properties, making it useful for a wide range of applications. However, one limitation of using 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is its potential use as a fluorescent probe for imaging cellular structures. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline and to explore its potential applications in these areas.
Scientific Research Applications
1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a fluorescent probe for imaging cellular structures.
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-12-7-8-14(18)13(10-12)16(20)19-9-3-5-11-4-1-2-6-15(11)19/h1-2,4,6-8,10H,3,5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFWFWGKWDEBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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